molecular formula C92H154N32O26 B612418 [Glu27]-PKC (19-36) CAS No. 309247-49-2

[Glu27]-PKC (19-36)

Cat. No.: B612418
CAS No.: 309247-49-2
M. Wt: 2124.43
InChI Key: MGMBDJURDVUJCE-KHVJKNDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Glu27]-PKC (19-36) is a synthetic peptide derived from the protein kinase C (PKC) enzyme. This peptide is specifically designed to inhibit the activity of PKC, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation. The addition of the glutamic acid residue at position 27 enhances the peptide’s stability and bioactivity.

Scientific Research Applications

[Glu27]-PKC (19-36) has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the structure and function of PKC and its role in signal transduction pathways.

    Biology: Employed in cellular and molecular biology to investigate the effects of PKC inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated PKC activity, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of diagnostic assays and screening platforms for PKC inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Glu27]-PKC (19-36) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of [Glu27]-PKC (19-36) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[Glu27]-PKC (19-36) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its activity or stability.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

    Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different amino acids.

Major Products Formed

    Oxidation: Methionine sulfoxide and disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered sequences.

Mechanism of Action

[Glu27]-PKC (19-36) exerts its effects by binding to the catalytic domain of PKC, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various cellular processes. The peptide specifically targets the ATP-binding site of PKC, blocking the transfer of phosphate groups to target proteins.

Comparison with Similar Compounds

Similar Compounds

    [Glu27]-PKC (19-36): Enhanced stability and bioactivity due to the addition of glutamic acid at position 27.

    [Ala27]-PKC (19-36): A similar peptide with alanine instead of glutamic acid, resulting in different stability and activity profiles.

    [Ser27]-PKC (19-36): Another variant with serine at position 27, used to study the effects of different amino acid substitutions.

Uniqueness

[Glu27]-PKC (19-36) is unique due to its enhanced stability and bioactivity, making it a valuable tool for studying PKC function and developing therapeutic agents. The specific addition of glutamic acid at position 27 distinguishes it from other similar peptides and contributes to its unique properties.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H154N32O26/c1-46(2)38-61(118-74(133)49(7)109-69(128)44-107-77(136)54(23-12-15-33-93)112-78(137)57(26-19-37-106-92(102)103)111-75(134)50(8)110-84(143)62(39-51-20-10-9-11-21-51)119-76(135)53(96)22-18-36-105-91(100)101)85(144)115-59(28-31-70(129)130)82(141)114-58(27-30-66(97)125)81(140)113-55(24-13-16-34-94)79(138)120-64(41-67(98)126)87(146)124-73(48(5)6)89(148)121-63(40-52-43-104-45-108-52)86(145)116-60(29-32-71(131)132)83(142)123-72(47(3)4)88(147)117-56(25-14-17-35-95)80(139)122-65(90(149)150)42-68(99)127/h9-11,20-21,43,45-50,53-65,72-73H,12-19,22-42,44,93-96H2,1-8H3,(H2,97,125)(H2,98,126)(H2,99,127)(H,104,108)(H,107,136)(H,109,128)(H,110,143)(H,111,134)(H,112,137)(H,113,140)(H,114,141)(H,115,144)(H,116,145)(H,117,147)(H,118,133)(H,119,135)(H,120,138)(H,121,148)(H,122,139)(H,123,142)(H,124,146)(H,129,130)(H,131,132)(H,149,150)(H4,100,101,105)(H4,102,103,106)/t49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,72-,73-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMBDJURDVUJCE-KHVJKNDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H154N32O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2124.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.